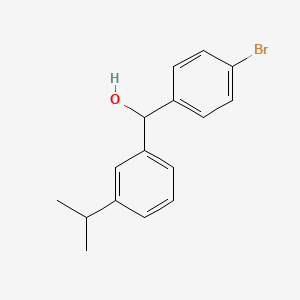
4-Bromo-3'-iso-propylbenzhydrol
Description
4-Bromo-3'-iso-propylbenzhydrol is a diaryl carbinol derivative featuring two aromatic rings attached to a central hydroxymethyl group. The compound’s structure includes a bromine atom at the 4-position of one phenyl ring and an iso-propyl group at the 3'-position of the adjacent ring. Benzhydrols are typically synthesized via nucleophilic addition reactions (e.g., Grignard reactions) and serve as intermediates in pharmaceuticals, agrochemicals, and materials science.
Properties
IUPAC Name |
(4-bromophenyl)-(3-propan-2-ylphenyl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrO/c1-11(2)13-4-3-5-14(10-13)16(18)12-6-8-15(17)9-7-12/h3-11,16,18H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNPZORSKKSNFIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC=C1)C(C2=CC=C(C=C2)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3’-iso-propylbenzhydrol typically involves the bromination of a suitable precursor, such as benzhydrol, followed by the introduction of the iso-propyl group. One common method involves the use of bromine (Br2) in the presence of a catalyst like iron(III) bromide (FeBr3) to achieve selective bromination. The iso-propyl group can be introduced via Friedel-Crafts alkylation using iso-propyl chloride (CH3CHClCH3) and aluminum chloride (AlCl3) as a catalyst .
Industrial Production Methods
Industrial production of 4-Bromo-3’-iso-propylbenzhydrol may involve large-scale bromination and alkylation processes, utilizing continuous flow reactors to ensure efficient and controlled reactions. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, ensures high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3’-iso-propylbenzhydrol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid (CH3COOH) or potassium permanganate (KMnO4) in water.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Sodium methoxide (NaOCH3) in methanol or potassium cyanide (KCN) in dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of 4-Bromo-3’-iso-propylbenzophenone.
Reduction: Formation of 3’-iso-propylbenzhydrol.
Substitution: Formation of 4-methoxy-3’-iso-propylbenzhydrol or 4-cyano-3’-iso-propylbenzhydrol.
Scientific Research Applications
4-Bromo-3’-iso-propylbenzhydrol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Bromo-3’-iso-propylbenzhydrol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and iso-propyl group can influence the compound’s binding affinity and selectivity towards these targets. The hydroxyl group can participate in hydrogen bonding, further stabilizing the interaction with the target molecule .
Comparison with Similar Compounds
Structural and Functional Group Differences
The table below highlights key structural distinctions between 4-Bromo-3'-iso-propylbenzhydrol and analogs from the evidence:
Key Observations :
- Functional Groups: Benzhydrols (diaryl-CH₂OH) exhibit reduced acidity compared to phenols (e.g., 4-Bromo-3,5-dimethylphenol) but higher reactivity than ethers (e.g., anisole derivatives) due to the hydroxymethyl group.
- Substituent Effects : Bromine at the 4-position enhances electrophilic substitution resistance, while bulky iso-propyl groups (3') may sterically hinder reactions .
Physicochemical Properties
Notes:
- The benzhydrol’s solubility profile aligns with diaryl carbinols, which are generally lipophilic.
- Stability differences arise from functional groups: benzamides resist oxidation but hydrolyze, while phenols are sensitive to oxidation .
Insights :
- Brominated phenols (e.g., 4-Bromo-3,5-dimethylphenol) are more hazardous due to their reactivity and irritancy .
- Benzhydrols are generally safer to handle but require precautions against dehydration byproducts.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


